molecular formula C21H21FN4O3S B2834813 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide CAS No. 1326817-28-0

2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2834813
CAS No.: 1326817-28-0
M. Wt: 428.48
InChI Key: BVXUTVAFFKAPEA-UHFFFAOYSA-N
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Description

The compound “2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide” is a complex organic molecule. It has a molecular formula of C24H25FN4O3S and an average mass of 468.544 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The core structure is a hexahydropyrido[4,3-d]pyrimidin-2-yl group, which is a bicyclic ring system containing nitrogen atoms. Attached to this core are a 4-fluorobenzyl group and a furan-2-ylmethyl group, both of which are linked via a sulfanyl group and an acetamide group .

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Research

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their application in cancer treatment. These compounds are used in chemotherapy regimens for various cancers, including colorectal and breast cancer. Their mechanism involves the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis in rapidly dividing cancer cells. A study on the efficacy of sodium azulene sulfonate L-glutamine for managing chemotherapy-induced oral mucositis in cancer patients highlighted the challenges and potential solutions for side effects associated with fluorinated pyrimidine use (Nihei et al., 2018).

Furan Derivatives in Medical Research

Furan derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The study of these compounds is significant in the development of new therapeutic agents. For instance, nifuratel, a furan derivative, has shown efficacy in treating urinary infections due to its broad spectrum of antibacterial activity (Tynan et al., 1969). This highlights the potential of furan compounds in addressing microbial resistance and developing new treatments for infectious diseases.

Mechanism of Action

Target of Action

The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is an enzyme found in the cytosol of cells and plays a crucial role in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in a variety of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound is a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cGMP. The elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate specific target proteins and bring about the cellular changes associated with the compound’s effects .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects .

Result of Action

The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for this compound are not well-documented in the literature. Given its complex structure, it could be of interest in various fields of research, including medicinal chemistry and drug discovery . Further studies would be needed to explore its potential uses and properties.

Properties

IUPAC Name

2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUTVAFFKAPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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